1,2,3-恶噻唑烷-2,2-二氧化物

描述

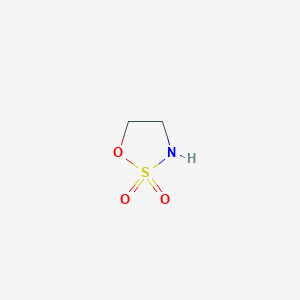

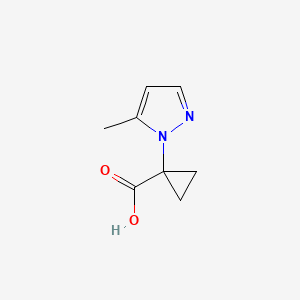

1,2,3-Oxathiazolidine 2,2-dioxide is a useful reagent in the preparation of thiophene analogs of viloxazine, which are potential antidepressant drugs . It is also a useful research chemical .

Synthesis Analysis

The cyclic structures of 1,2,3-Oxathiazolidine 2,2-dioxide were synthesized using a three-step protocol that includes solvent-free reactions and microwave-assisted heating . The synthesis of a new series of organophosphorus compounds having a cyclic sulfamidates moiety was also described .Chemical Reactions Analysis

The cyclic structures of 1,2,3-Oxathiazolidine 2,2-dioxide were synthesized using a three-step protocol that includes solvent-free reactions and microwave-assisted heating . The novel organophosphonates were synthesized within two steps starting from the cyclic sulfamidate (chloroacetylation following by phosphorylation via Arbuzov reaction) .科学研究应用

1. Anticancer Evaluation

- Summary of Application: A new family of 1,2,3-oxathiazolidine-2,2-dioxide phosphonate derivatives were synthesized and evaluated for their anticancer properties .

- Methods of Application: The cyclic sulfamidate precursors were prepared from α-amino acids after four steps (Reduction, N -Boc protection, cyclization and cleavage). The novel organophosphonates were synthesized within two steps starting from the cyclic sulfamidate (chloroacetylation following by phosphorylation via Arbuzov reaction) .

- Results: A particular compound 7-a (diethyl phosphonate {2- [ (4S)-4-benzyl-1,2,3-oxathiazolidin-3-yl-2,2-dioxyde]-2-oxoethyl}) was essayed for their in vitro cytotoxic activities against a panel of four cell lines (Jurkat, K562, U266, and A431). For all of these cells, the synthesized compound showed low cytotoxicity, even at high concentration levels (4 mM) .

2. Synthesis of Derivatives

- Summary of Application: A novel method for preparing [1,2,3]-oxathiazolidine-2,2-dioxide or [1,2,5]-thiadiazolidine-1,1-dioxide derivatives was developed .

- Methods of Application: The method involves asymmetric reduction of 5H- [1,2,3]-oxathiazole-2,2-dioxide or [1,2,5]-thiadiazoline-1,1-dioxide in the presence of a rhodium compound catalyst and a hydrogen donor .

- Results: The method allows for the convenient and effective preparation of enantiomerically pure [1,2,3]-oxathiazolidine-2,2-dioxide or [1,2,5]-thiadiazolidine-1,1-dioxide derivatives .

3. Introduction of Amino Alkyl Chains

- Summary of Application: Boc protected 2,2-Dioxido-1,2,3-oxathiazolidines are used to introduce amino alkyl chains on aromatic compounds .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: These compounds have been used in a range of medicinal chemistry projects including par-1 receptor antagonists and glycogen synthase activators .

4. Preparation of Thiophene Analogs

- Summary of Application: 2,2-Dioxide-1,2,3-oxathiazolidine is used in the preparation of thiophene analogs of viloxazine, which are potential antidepressant drugs .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized thiophene analogs of viloxazine have potential antidepressant properties .

5. Synthesis of 1,3,2-dioxathiolane 2,2-dioxide

- Summary of Application: 1,3,2-dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries .

- Methods of Application: A large amount of heat is released during the synthesis process of DTD, leading to its hydrolysis .

- Results: The synthesized DTD improves the performance and service life of lithium-ion batteries .

6. Preparation of Tertiary Carbinamine Derivatives

- Summary of Application: 1,2,3-Oxathiazolidine 2,2-dioxide is used in the preparation of tertiary carbinamine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized tertiary carbinamine derivatives have potential medicinal properties .

安全和危害

The safety data sheet for 1,2,3-Oxathiazolidine 2,2-dioxide suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

oxathiazolidine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3S/c4-7(5)3-1-2-6-7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBACRDZWRXWNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Oxathiazolidine 2,2-dioxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide](/img/structure/B2959826.png)

![2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B2959829.png)

![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2959830.png)

![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2959831.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)